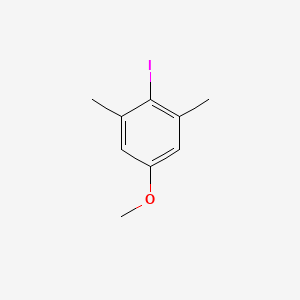

(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene

Overview

Description

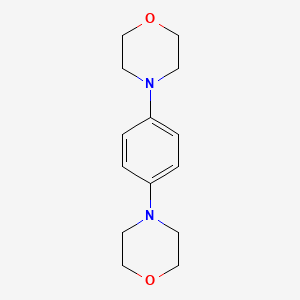

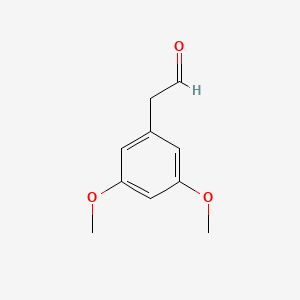

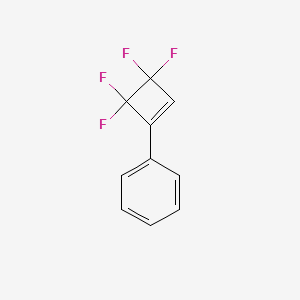

(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene, also known as TFCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TFCB is a cyclic molecule that contains both cyclobutene and benzene rings, which makes it an interesting target for synthesis and study. In

Scientific Research Applications

Fluorinated Compounds Synthesis

Polyhalogenated heterocyclic compounds, including those derived from reactions involving hexafluorobut-2-yne, demonstrate significant utility in the synthesis of fluorinated benzene derivatives. These reactions are crucial for creating compounds with varied industrial and pharmaceutical applications, due to the unique properties imparted by fluorine atoms, such as increased stability and lipophilicity (Chambers, Roche, & Rock, 1996).

Photocatalysis and Radical Reactions

Visible-light-induced atom transfer radical addition and cyclization of perfluoroalkyl halides with 1,n-enynes have been developed to produce halo-perfluorinated N-heterocycles. This method offers a mild and atom-economic access to perfluorinated compounds, highlighting the potential of (3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene and similar structures in photocatalytic and radical-based synthetic chemistry (Wang et al., 2019).

Organic Electronics

The synthesis and ambipolar charge transport properties of tetrafluoropentacene, prepared from a precursor to the central benzene ring, indicate potential applications in organic field-effect transistors (OFETs). Similar fluorinated cyclobutene derivatives could exhibit unique electronic properties useful for the development of electronic materials (Chien et al., 2013).

Molecular Receptors

Computational studies and synthesis of molecular receptors for disubstituted benzenes and biphenyls highlight the role of cyclobutene and fluorinated compounds in creating selective binding sites for specific organic molecules. This research can lead to applications in sensing, separation technologies, and supramolecular chemistry (Macias et al., 2000).

properties

IUPAC Name |

(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCNNWHXJDOTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C2(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606416 | |

| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene | |

CAS RN |

313-28-0 | |

| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.